molecular formula C19H38N4O10 B1254584 Gentamicin B CAS No. 36889-15-3

Gentamicin B

Cat. No.: B1254584
CAS No.: 36889-15-3
M. Wt: 482.5 g/mol
InChI Key: RHRAMPXHWHSKQB-GGEUKFTFSA-N
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Description

BETAMICIN is an aminoglycoside antibiotic known for its broad-spectrum antibacterial activity. It is particularly effective against gram-negative bacteria and is used in various medical applications to treat severe infections. BETAMICIN works by inhibiting bacterial protein synthesis, making it a valuable tool in combating bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BETAMICIN involves complex chemical reactions. One common method includes the fermentation process using the bacterium Micromonospora purpurea. The fermentation broth is then subjected to various purification steps to isolate BETAMICIN. The compound is further refined through crystallization and other chemical processes to achieve the desired purity .

Industrial Production Methods

Industrial production of BETAMICIN typically involves large-scale fermentation. The process begins with the cultivation of Micromonospora purpurea in a nutrient-rich medium. After sufficient growth, the fermentation broth is harvested, and BETAMICIN is extracted using solvent extraction techniques. The crude extract undergoes multiple purification steps, including ion-exchange chromatography and crystallization, to produce high-purity BETAMICIN suitable for medical use .

Chemical Reactions Analysis

Types of Reactions

BETAMICIN undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving BETAMICIN include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substituting agents: Such as halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of BETAMICIN can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound with altered functional groups .

Scientific Research Applications

BETAMICIN has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studying aminoglycoside antibiotics and their chemical properties.

    Biology: Employed in research on bacterial resistance mechanisms and protein synthesis inhibition.

    Medicine: Utilized in the treatment of severe bacterial infections, particularly those caused by gram-negative bacteria.

    Industry: Applied in the development of new antibiotics and antimicrobial agents

Mechanism of Action

BETAMICIN exerts its effects by binding to the 30S subunit of the bacterial ribosome. This binding interferes with the ribosome’s ability to accurately read messenger RNA (mRNA), leading to the production of defective proteins. The disruption of protein synthesis ultimately results in bacterial cell death. BETAMICIN’s primary molecular targets are the ribosomal RNA and associated proteins within the bacterial ribosome .

Comparison with Similar Compounds

Similar Compounds

BETAMICIN is similar to other aminoglycoside antibiotics, such as:

Uniqueness

BETAMICIN stands out due to its specific spectrum of activity and its effectiveness against certain resistant bacterial strains. Compared to other aminoglycosides, BETAMICIN may have unique pharmacokinetic properties and a distinct side effect profile, making it a valuable option in specific clinical scenarios .

Biological Activity

Gentamicin B (GB) is an aminoglycoside antibiotic derived from the bacterium Micromonospora purpurea. It is primarily used to treat infections caused by Gram-negative bacteria. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, resistance patterns, and clinical implications through various studies and data.

Pharmacological Properties

Mechanism of Action

This compound functions by binding to the 30S ribosomal subunit of bacteria, inhibiting protein synthesis. This action disrupts the translation process, leading to the production of nonfunctional proteins and ultimately bacterial cell death. The binding affinity and efficacy can vary based on the bacterial strain and environmental conditions.

Pharmacokinetics

The pharmacokinetics of this compound are crucial for understanding its therapeutic use. Studies indicate that the maximum concentration (CmaxC_{max}) to minimum inhibitory concentration (MICMIC) ratio is a key pharmacodynamic index linked to its efficacy. For optimal clinical outcomes, a Cmax/MICC_{max}/MIC ratio of 8-10 is recommended .

Table 1: Biological Activity of this compound

Study ReferenceEffectObservations
In vitro nephrotoxicityNew gentamicin intermediates showed reduced nephrotoxicity compared to G418.
Resistance patternsStrain B128 of Streptococcus agalactiae showed high-level resistance (MIC > 500 mg/L) to gentamicin.
Comparative activityThis compound compared favorably against other aminoglycosides in various in vitro tests.
Clinical efficacyIncreasing clinical response observed with higher Cmax/MICC_{max}/MIC ratios in patients treated for Gram-negative infections.

Case Studies

  • Neonatal Sepsis Treatment
    A case study involving a 2-month-old boy with group B streptococcal meningitis demonstrated the effectiveness of combination therapy using ampicillin and gentamicin. The therapy resulted in significant clinical improvement, highlighting gentamicin's role in treating severe infections in vulnerable populations .
  • Antibiotic Resistance Surveillance
    A report identified a strain of Streptococcus agalactiae resistant to gentamicin, underscoring the importance of continuous surveillance for antibiotic resistance among significant pathogens. This strain was resistant to aminoglycosides but remained susceptible to penicillin .

Research Findings

Recent research has focused on elucidating the biosynthetic pathways of this compound, revealing several intermediates that exhibit promising biological activities. Notably, compounds such as 2′-deamino-2′-hydroxy-GA2 have shown reduced nephrotoxicity while maintaining similar activity levels as gentamicin in ex vivo models .

Additionally, studies have explored the structural and functional basis of enzymes involved in gentamicin biosynthesis, such as GenB2, which contributes to the formation of biologically active derivatives .

Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38N4O10/c1-19(29)5-30-17(13(28)16(19)23-2)32-14-6(21)3-7(22)15(12(14)27)33-18-11(26)10(25)9(24)8(4-20)31-18/h6-18,23-29H,3-5,20-22H2,1-2H3/t6-,7+,8-,9-,10+,11-,12-,13-,14+,15-,16-,17-,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRAMPXHWHSKQB-GGEUKFTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

36889-16-4 (gentamicin B1), 43169-50-2 (sulfate)
Record name Betamicin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036889153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID101043341
Record name Betamicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101043341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36889-15-3
Record name Gentamicin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36889-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Betamicin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036889153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Betamicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101043341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BETAMICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67W9DGG4C7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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